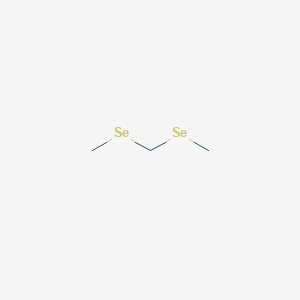
Bis(methylselanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(methylselanyl)methane is an organoselenium compound with the molecular formula C₃H₈Se₂ It is characterized by the presence of two methylselanyl groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bis(methylselanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: It can be reduced to form selenols or other selenium-containing compounds.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .
Scientific Research Applications
Bis(methylselanyl)methane has several scientific research applications:
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methane: Known for its anticancer properties and presence in cruciferous vegetables.
Methylsulfonylmethane: Used as a dietary supplement for its anti-inflammatory properties.
Methyl methanesulfonate: An alkylating agent used in cancer treatment
Uniqueness
Bis(methylselanyl)methane is unique due to its selenium content, which imparts distinct redox properties and potential therapeutic applications. Unlike sulfur analogs, selenium compounds can participate in unique biochemical pathways, making this compound a valuable compound for research and industrial applications .
Properties
CAS No. |
56051-03-7 |
|---|---|
Molecular Formula |
C3H8Se2 |
Molecular Weight |
202.04 g/mol |
IUPAC Name |
bis(methylselanyl)methane |
InChI |
InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |
InChI Key |
FIISDUWWMWGGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















